2-(2-Aminoethyl)propane-1,3-diol Hydrochloride
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Overview
Description
2-(2-Aminoethyl)propane-1,3-diol Hydrochloride: is a chemical compound with the molecular formula C5H14ClNO2. It is a derivative of propane-1,3-diol, where one of the hydroxyl groups is substituted with an aminoethyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethyl)propane-1,3-diol Hydrochloride typically involves the reaction of 2-(2-Aminoethyl)propane-1,3-diol with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction can be represented as follows:
C5H13NO2+HCl→C5H14ClNO2
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation to remove impurities.
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminoethyl)propane-1,3-diol Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its original diol form.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Regeneration of the original diol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(2-Aminoethyl)propane-1,3-diol Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biochemical pathways and as a component in buffer solutions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of coatings, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-(2-Aminoethyl)propane-1,3-diol Hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it can act as a modulator of sphingosine-1-phosphate receptors, influencing various cellular processes. The compound is phosphorylated in vivo by sphingosine kinase 2 to its bioactive form, which then exerts its effects by binding to the receptors and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-ethyl-1,3-propanediol: Similar structure but with an ethyl group instead of an aminoethyl group.
2-Amino-1-(4-nitrophenyl)propane-1,3-diol: Contains a nitrophenyl group instead of an aminoethyl group.
2-Hydroxymethyl-2-(2-hydroxy-3-nitro-benzylidene)-amino-propane-1,3-diol: Contains a benzylidene group.
Uniqueness
2-(2-Aminoethyl)propane-1,3-diol Hydrochloride is unique due to its specific aminoethyl substitution, which imparts distinct chemical and biological properties. This makes it valuable in various applications, particularly in the modulation of sphingosine-1-phosphate receptors and its use as a building block in organic synthesis.
Properties
IUPAC Name |
2-(2-aminoethyl)propane-1,3-diol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2.ClH/c6-2-1-5(3-7)4-8;/h5,7-8H,1-4,6H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSFZEDSZJSJOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(CO)CO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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